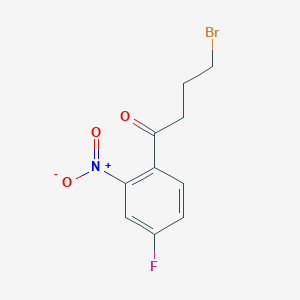
4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a butanone backbone. It is used as a reagent in the synthesis of various pharmacologically active compounds, including antipsychotic and anti-emetic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one typically involves the reaction of 4-fluoro-2-nitrobenzene with 4-bromobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide . The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetonitrile or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The butanone moiety can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) at elevated pressures.
Oxidation: Potassium permanganate in acidic medium.
Major Products
Substitution: Formation of 4-azido-1-(4-fluoro-2-nitrophenyl)butan-1-one.
Reduction: Formation of 4-bromo-1-(4-fluoro-2-aminophenyl)butan-1-one.
Oxidation: Formation of 4-bromo-1-(4-fluoro-2-nitrophenyl)butanoic acid.
Applications De Recherche Scientifique
4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Utilized in the development of antipsychotic and anti-emetic drugs.
Industry: Applied in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one involves its interaction with specific molecular targets. For instance, when used in the synthesis of pharmacologically active compounds, it may act as a precursor that binds to dopamine receptors, thereby modulating neurotransmitter activity. The presence of the nitro and fluoro groups enhances its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-fluoro-2-nitrobenzene: Used in the synthesis of anti-inflammatory agents.
4-Bromo-1-(4-fluorophenyl)butan-1-one: Similar structure but lacks the nitro group, used in the synthesis of Droperidol.
Uniqueness
4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of compounds with specific pharmacological properties.
Propriétés
Numéro CAS |
62513-48-8 |
|---|---|
Formule moléculaire |
C10H9BrFNO3 |
Poids moléculaire |
290.09 g/mol |
Nom IUPAC |
4-bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one |
InChI |
InChI=1S/C10H9BrFNO3/c11-5-1-2-10(14)8-4-3-7(12)6-9(8)13(15)16/h3-4,6H,1-2,5H2 |
Clé InChI |
RCVDUBMEPOPGTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
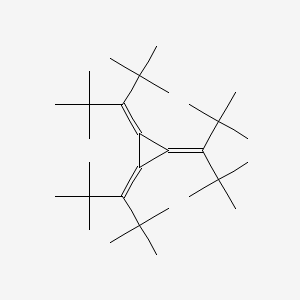
![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)

![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
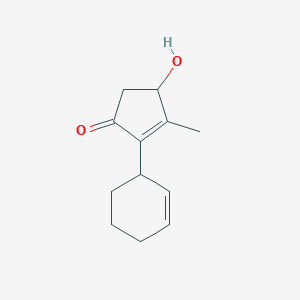
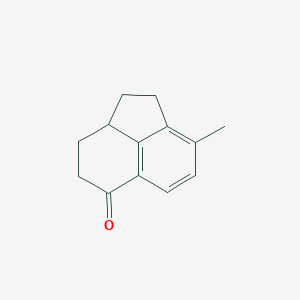
![Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14515193.png)
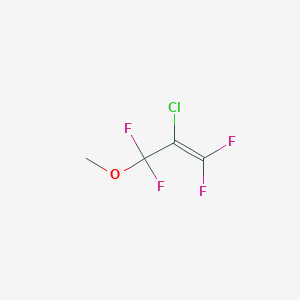
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)

![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)
